3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Overview
Description
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with methoxy and nitro groups, a piperazine ring substituted with a trifluoromethylbenzyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of methoxy and nitro groups via electrophilic aromatic substitution reactions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trifluoromethylbenzyl group using Friedel-Crafts alkylation. The final step involves the formation of the propanone moiety through aldol condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The methoxy group can be demethylated using boron tribromide.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, boron tribromide for demethylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products
Major products formed from these reactions include amino derivatives, demethylated compounds, and substituted pyrazole derivatives .
Scientific Research Applications
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The nitro and trifluoromethyl groups play crucial roles in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A pyrazole derivative with anti-inflammatory properties.
3-(Trifluoromethyl)pyrazole: A building block for various heterocyclic compounds.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties .
Uniqueness
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and nitro groups enhance its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O4/c1-31-18-16(27(29)30)13-26(23-18)6-5-17(28)25-9-7-24(8-10-25)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,13H,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFBZDGGSJXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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